molecular formula C11H10N2O3S B11975174 N'-[(E)-2-furylmethylidene]benzenesulfonohydrazide

N'-[(E)-2-furylmethylidene]benzenesulfonohydrazide

Cat. No.: B11975174
M. Wt: 250.28 g/mol
InChI Key: MJQQBZCBBYFJSK-FMIVXFBMSA-N
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Description

N’-[(E)-2-furylmethylidene]benzenesulfonohydrazide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a furan ring and a benzenesulfonohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-2-furylmethylidene]benzenesulfonohydrazide typically involves a condensation reaction between 2-furylmethylidene and benzenesulfonohydrazide. This reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-2-furylmethylidene]benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-2-furylmethylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(E)-2-furylmethylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-2-furylmethylidene]-2-furohydrazide
  • N’-[(E)-2-furylmethylidene]nicotinohydrazide
  • N’-[(E)-2-furylmethylidene)-2-thiophenecarbohydrazide

Uniqueness

N’-[(E)-2-furylmethylidene]benzenesulfonohydrazide is unique due to the presence of both the furan ring and the benzenesulfonohydrazide moiety. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]benzenesulfonamide

InChI

InChI=1S/C11H10N2O3S/c14-17(15,11-6-2-1-3-7-11)13-12-9-10-5-4-8-16-10/h1-9,13H/b12-9+

InChI Key

MJQQBZCBBYFJSK-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CO2

Origin of Product

United States

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